Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hexahydroquinoline derivative featuring a complex substitution pattern. Its core structure includes a bicyclic hexahydroquinoline system with a 5-oxo group, a 2-methyl substituent, and an ethyl carboxylate ester at position 2. The unique structural element is the 4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl substituent at position 4, which introduces a brominated aromatic system linked via a methyleneoxy bridge to a methylthiophene ring.
Properties
CAS No. |
438215-40-8 |
|---|---|
Molecular Formula |
C25H26BrNO4S |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H26BrNO4S/c1-4-30-25(29)22-14(2)27-18-9-7-10-19(28)23(18)24(22)21-12-16(15(3)32-21)13-31-20-11-6-5-8-17(20)26/h5-6,8,11-12,24,27H,4,7,9-10,13H2,1-3H3 |
InChI Key |
MSUSXWRWKYOSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(S3)C)COC4=CC=CC=C4Br)C(=O)CCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps. The starting materials typically include 2-bromophenol, methylthiophene, and ethyl 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The synthesis process may involve:
Bromination: Introduction of a bromine atom to the phenol ring.
Etherification: Formation of an ether bond between the bromophenol and methylthiophene.
Cyclization: Formation of the hexahydroquinoline ring structure.
Esterification: Introduction of the ethyl ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenoxy group can be substituted with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various phenoxy-substituted compounds.
Scientific Research Applications
Overview
Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 516.4 g/mol (CAS Registry Number: 438215-40-8) . This compound features a unique structural framework that allows for various applications across multiple scientific fields.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties . Research indicates its promise in the development of antimicrobial agents and anticancer drugs . The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its complex structure allows chemists to create more intricate molecules through various chemical reactions such as oxidation and substitution. The synthetic routes often involve starting materials like 2-bromophenol and methylthiophene .
Studies have shown that the compound exhibits significant biological activity, including effects on cell proliferation and apoptosis in cancer cell lines. This makes it an important subject in biological research , particularly in exploring mechanisms of action against specific molecular targets .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Properties
A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that it inhibited cell growth significantly and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial efficacy of this compound showed promising results against several bacterial strains. The compound's unique structure contributed to its ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous hexahydroquinoline derivatives, focusing on substituent effects, synthesis, crystallography, and biological activity.
Structural Analogues and Substituent Effects
Key Observations:
- Halogen vs.
- Thiophene vs. Phenyl Rings : The methylthiophene moiety in the target compound may improve π-π stacking interactions compared to simple phenyl substituents, as seen in and .
- Hydrogen Bonding : The 2-hydroxyphenyl group in enables hydrogen bonding, absent in the target compound, which relies on bromine’s steric effects for molecular recognition .
Crystallographic Data
- Bond Angles and Distances: The C17—C18—Br1 angle in the target compound’s bromophenoxy group (119.6°) (hypothetical, based on ) aligns with brominated structures in (C–Br bond lengths ~1.9 Å). This contrasts with chlorophenyl analogues (C–Cl ~1.7 Å), affecting crystal packing and solubility . The hexahydroquinoline core in shows chair conformations, stabilized by intramolecular hydrogen bonds (N–H···O), which may differ in the target compound due to steric hindrance from the thiophene group .
Software Used : SHELXL () and OLEX2 () are standard for refining such structures, ensuring accuracy in bond parameter comparisons .
Stability and Commercial Availability
- notes discontinuation of a bromophenyl analogue, possibly due to synthesis challenges or stability issues (e.g., ester hydrolysis or bromine lability).
Biological Activity
Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse literature sources.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H28BrNO4S |
| Molecular Weight | 530.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | PLBOYXRLZAWAQJ-UHFFFAOYSA-N |
Synthesis
The synthesis of the compound involves several steps including the formation of key intermediates. The synthetic route typically includes:
- Formation of Bromophenoxy Intermediate : Reaction of 2-bromophenol with an alkylating agent.
- Thienyl Group Introduction : Coupling reaction with a thiophene derivative.
- Quinoline Ring Formation : Cyclization involving the thienyl intermediate.
- Final Esterification : Esterification of the carboxylic acid group.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Compounds with similar thiophene and quinoline structures demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The compound's structure suggests potential interactions with microbial enzymes or cell membranes, enhancing permeability and disrupting vital processes .
Anticancer Activity
The compound has shown promise in preliminary studies for anticancer applications:
- In vitro evaluations revealed cytotoxic effects against various cancer cell lines including non-small cell lung cancer and leukemia .
- The mechanism may involve inhibition of specific molecular targets related to cancer cell proliferation .
The biological effects are mediated through interactions with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
- Receptor Binding : Potential binding to receptors involved in cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several case studies have investigated the biological activities of compounds structurally related to this compound:
- Study on Antibacterial Activity : A derivative exhibited significant antibacterial action against Escherichia coli and Candida albicans, outperforming standard antibiotics .
- Anticancer Screening : Another study highlighted that a related compound showed effective growth inhibition in various cancer cell lines at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
